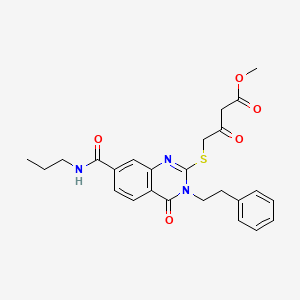

Methyl 3-oxo-4-((4-oxo-3-phenethyl-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 3-oxo-4-((4-oxo-3-phenethyl-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)butanoate" often involves intricate pathways. For example, Mahmoud Elfekki et al. (2014) detailed the synthesis of a series of related compounds, utilizing methods like dicyclohexylcarbodiimide (DCC) and azide coupling, to explore their potential anti-cancer activity as inhibitors for methionine synthase (Mahmoud Elfekki et al., 2014). Such synthetic routes highlight the complex nature of synthesizing quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been explored through various analytical techniques, including X-ray diffraction analysis and IR and electronic absorption spectroscopy. For instance, Sokol et al. (2002) synthesized and studied a compound through these methods, providing valuable insights into the molecular configurations and interactions (Sokol et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives can vary widely, demonstrating a range of reactivities and properties. For example, Alemagna et al. (1985) investigated thermally promoted rearrangements of related phosphoranes, leading to quinazoline derivatives (Alemagna et al., 1985). Such studies shed light on the potential chemical behaviors and transformations of these compounds.

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their applications and behaviors in different environments. Research by Hartung et al. (2003) on a related compound explored its crystallography, revealing significant details about its geometric configuration and intermolecular interactions (Hartung et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for comprehensively understanding these compounds. The work by Bacchi et al. (2002) on the oxidative carbonylation of prop-2-ynylamides to yield oxazolines illustrates the chemical versatility and potential applications of these substances (Bacchi et al., 2002).

Scientific Research Applications

Synthesis and Stereochemical Properties

- Diastereoselective Synthesis : Methyl 3-oxo-4-((4-oxo-3-phenethyl-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)butanoate and similar compounds have been synthesized diastereoselectively, showing high stereochemical stability. The (aR*, S*)-form is more stable than the isomeric (aS*, S*)-form, indicating potential in stereochemical studies and applications (Natsugari et al., 2006).

Potential Anticancer Activity

- Inhibition of Methionine Synthase : Studies have shown the potential of similar compounds in inhibiting methionine synthase, a key enzyme overexpressed in certain breast and prostate tumor cells. This could pave the way for anticancer applications, particularly in the context of breast and prostate cancer (Elfekki et al., 2014).

- Broad Spectrum Antitumor Activity : Similar compounds have demonstrated broad spectrum antitumor activity, with certain derivatives showing significant potency compared to positive controls like 5-FU. This suggests potential applications in developing new antitumor drugs (Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

- Antimicrobial and Anticonvulsant Properties : Derivatives of this compound have shown broad-spectrum antimicrobial activity against various bacteria and fungi, as well as potent anticonvulsant properties. This highlights its potential application in antimicrobial and anticonvulsant therapies (Rajasekaran et al., 2013).

Antibacterial Activity

- Potential Antitubercular Agent : Certain derivatives have exhibited significant activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Alagarsamy et al., 2012).

Molecular Modeling and Docking Studies

- Molecular Docking for Anticancer Applications : Molecular modeling and docking studies of similar compounds have shown promising results for inhibiting specific cancer-related enzymes, suggesting potential in designing anticancer drugs (El-Azab et al., 2016).

properties

IUPAC Name |

methyl 3-oxo-4-[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)quinazolin-2-yl]sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-3-12-26-23(31)18-9-10-20-21(14-18)27-25(34-16-19(29)15-22(30)33-2)28(24(20)32)13-11-17-7-5-4-6-8-17/h4-10,14H,3,11-13,15-16H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSKHIZTVJNIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2482332.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2482334.png)

![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)

![2-methoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2482338.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)

![N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2482341.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(4-fluorobenzyl)malonamide](/img/structure/B2482343.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)